N-(1-cyclohexylpropyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide
Description
N-(1-cyclohexylpropyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
N-(1-cyclohexylpropyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-2-14(12-6-4-3-5-7-12)17-15(20)13-10-16-18(11-13)8-9-19/h10-12,14,19H,2-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOVRJRWHXTXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCC1)NC(=O)C2=CN(N=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexylpropyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Attachment of the cyclohexylpropyl and hydroxyethyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexylpropyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Potential use as a drug candidate for various therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyclohexylpropyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclohexylpropyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide: can be compared with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity. The cyclohexylpropyl group may impart unique steric and electronic properties, affecting its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
